7-Nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
7-Nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₁NO₄ It is a derivative of 1,2,3,4-tetrahydronaphthalene, featuring a nitro group at the 7th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the nitration of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially converting the tetrahydronaphthalene ring to a more oxidized form.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the tetrahydronaphthalene ring.
Reduction: The major product is 7-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with molecular targets such as enzymes or receptors. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the nitro and carboxylic acid groups, making it less reactive.
7-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar backbone but different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 7-Nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
7-nitro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-11(14)8-2-1-7-3-4-10(12(15)16)6-9(7)5-8/h3-4,6,8H,1-2,5H2,(H,13,14) |
InChI Key |
JDNBZUFQUDTYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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